- An improved synthesis of a fluorophosphonate-polyethylene glycol-biotin probe and its use against competitive substrates, Beilstein Journal of Organic Chemistry, 2013, 9, 89-96

Cas no 89346-82-7 (Benzyl-PEG4-Ots)

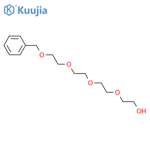

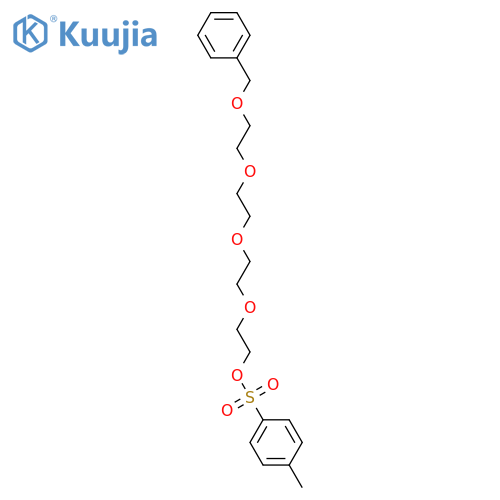

Benzyl-PEG4-Ots structure

Nom du produit:Benzyl-PEG4-Ots

Numéro CAS:89346-82-7

Le MF:C22H30O7S

Mégawatts:438.53440618515

MDL:MFCD29060061

CID:603552

Benzyl-PEG4-Ots Propriétés chimiques et physiques

Nom et identifiant

-

- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate

- 4-methylbenzenesulfonic acid,2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol

- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate (9CI)

- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate

- Tetraethylene glycol monobenzyl ether tosylate

- Benzyl-PEG4-Ots

-

- MDL: MFCD29060061

- Piscine à noyau: 1S/C22H30O7S/c1-20-7-9-22(10-8-20)30(23,24)29-18-17-27-14-13-25-11-12-26-15-16-28-19-21-5-3-2-4-6-21/h2-10H,11-19H2,1H3

- La clé Inchi: VDKAUDYAZGYGDM-UHFFFAOYSA-N

- Sourire: O=S(C1C=CC(C)=CC=1)(OCCOCCOCCOCCOCC1C=CC=CC=1)=O

Benzyl-PEG4-Ots PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232454-100mg |

Benzyl-PEG4-Ots |

89346-82-7 | 97% | 100mg |

¥45.00 | 2024-04-26 | |

| eNovation Chemicals LLC | D769682-1g |

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate |

89346-82-7 | 95% | 1g |

$75 | 2024-06-07 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHB-11-500mg |

Benzyl-PEG4-Ots |

89346-82-7 | >98.00% | 500mg |

¥530.0 | 2023-09-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IS866-50mg |

Benzyl-PEG4-Ots |

89346-82-7 | 97% | 50mg |

214.0CNY | 2021-07-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P38970-1g |

1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate |

89346-82-7 | 97% | 1g |

¥168.0 | 2024-07-19 | |

| MedChemExpress | HY-W108219-250mg |

Benzyl-PEG4-Ots |

89346-82-7 | 250mg |

¥150 | 2024-04-15 | ||

| Chemenu | CM340202-1g |

Benzyl-PEG4-Ots |

89346-82-7 | 95%+ | 1g |

$*** | 2023-05-29 | |

| Ambeed | A1145032-250mg |

1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate |

89346-82-7 | 97% | 250mg |

$11.0 | 2025-02-25 | |

| eNovation Chemicals LLC | D769682-5g |

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate |

89346-82-7 | 95% | 5g |

$170 | 2024-06-07 | |

| 1PlusChem | 1P003YIM-1g |

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate |

89346-82-7 | 95% | 1g |

$63.00 | 2025-02-20 |

Benzyl-PEG4-Ots Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; rt; overnight, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; cooled

1.2 Solvents: Tetrahydrofuran ; cooled; 15 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, neutralized, cooled

1.2 Solvents: Tetrahydrofuran ; cooled; 15 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, neutralized, cooled

Référence

- Synthesis of Poly(ethylene oxide) Approaching Monodispersity, Angewandte Chemie, 2014, 53(25), 6411-6413

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 48 h, 4 °C

Référence

- Fusogenic supramolecular vesicle systems induced by metal ion binding to amphiphilic ligands, Proceedings of the National Academy of Sciences of the United States of America, 2004, 101(43), 15279-15284

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 2 h, 0 °C; 12 h, rt

Référence

- Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid Interface, Journal of Physical Chemistry C, 2014, 118(29), 16067-16073

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ; rt → -30 °C

1.2 5 min, -30 °C; 2 h, -30 °C → rt; 16 h, rt

1.2 5 min, -30 °C; 2 h, -30 °C → rt; 16 h, rt

Référence

- New Deuterated Oligo(ethylene glycol) Building Blocks and Their Use in the Preparation of Surface Active Lipids Possessing Labeled Hydrophilic Tethers, Journal of Organic Chemistry, 2008, 73(4), 1371-1378

Synthetic Routes 6

Conditions de réaction

Référence

- Phase-transfer-catalyzed Gomberg-Bachmann synthesis of unsymmetrical biarenes: a survey of catalysts and substrates, Journal of Organic Chemistry, 1984, 49(9), 1594-603

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

Référence

- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation, Tetrahedron Letters, 2011, 52(33), 4316-4319

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; overnight, rt

Référence

- A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols, Tetrahedron Letters, 2014, 55(22), 3384-3386

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt → -5 °C

1.2 Solvents: Tetrahydrofuran ; < 5 °C; 2 h, 0 - 5 °C; 12 h, 5 °C → rt

1.2 Solvents: Tetrahydrofuran ; < 5 °C; 2 h, 0 - 5 °C; 12 h, 5 °C → rt

Référence

- Physicochemical and Preclinical Evaluation of Spermine-Derived Surfactant Liposomes for in Vitro and in Vivo siRNA-Delivery to Liver Macrophages, Molecular Pharmaceutics, 2016, 13(11), 3636-3647

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, rt; 16 h, rt

Référence

- Perfluoroalkylated poly(oxyethylene) thiols: Synthesis, adsorption dynamics and surface activity at the air/water interface, and bubble stabilization behavior, Journal of Fluorine Chemistry, 2015, 171, 12-17

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt → 0 °C

1.2 2 h, 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 2 h, 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Référence

- DNA-Molecular-Motor-Controlled Dendron Association, Langmuir, 2010, 26(15), 12496-12499

Benzyl-PEG4-Ots Raw materials

Benzyl-PEG4-Ots Preparation Products

Benzyl-PEG4-Ots Littérature connexe

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

89346-82-7 (Benzyl-PEG4-Ots) Produits connexes

- 62921-74-8(2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate)

- 80755-67-5(2,5,8,11,14-Pentaoxahexadecan-16-ol, 4-methylbenzenesulfonate)

- 50586-80-6(m-PEG2-Tos)

- 129086-11-9(2,5,8,11,14,17-Hexaoxanonadecan-19-ol, 1-phenyl-,4-methylbenzenesulfonate)

- 62921-76-0(2,5,8,11-Tetraoxatridecan-13-YL 4-methylbenzenesulfonate)

- 1261916-89-5(5-(2-Chlorophenyl)-2-methylphenol)

- 641993-27-3(2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine)

- 306979-60-2(4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile)

- 1804673-51-5(Methyl 2-chloro-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate)

- 1211333-10-6(6-Bromo-2-nitropyridin-3-amine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:89346-82-7)Benzyl-PEG4-Ots

Pureté:99%/99%

Quantité:5g/25g

Prix ($):155.0/773.0